molecular formula C11H20ClNO B1609209 3-chloro-N-cyclooctylpropanamide CAS No. 543711-67-7

3-chloro-N-cyclooctylpropanamide

Cat. No.: B1609209
CAS No.: 543711-67-7
M. Wt: 217.73 g/mol
InChI Key: IFVKIERAKKRNNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclooctylpropanamide typically involves the reaction of cyclooctylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclooctylamine+3-chloropropanoyl chlorideThis compound+HCl\text{Cyclooctylamine} + \text{3-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclooctylamine+3-chloropropanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclooctylpropanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile, products such as 3-hydroxy-N-cyclooctylpropanamide or 3-amino-N-cyclooctylpropanamide can be formed.

    Hydrolysis: Cyclooctylamine and 3-chloropropanoic acid.

    Reduction: 3-chloro-N-cyclooctylpropylamine.

Scientific Research Applications

3-chloro-N-cyclooctylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclooctylpropanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-cyclohexylpropanamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    3-chloro-N-cyclopentylpropanamide: Similar structure but with a cyclopentyl group instead of a cyclooctyl group.

    3-chloro-N-cyclododecylpropanamide: Similar structure but with a cyclododecyl group instead of a cyclooctyl group.

Uniqueness

3-chloro-N-cyclooctylpropanamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

3-chloro-N-cyclooctylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c12-9-8-11(14)13-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVKIERAKKRNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408765
Record name 3-chloro-N-cyclooctylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543711-67-7
Record name 3-chloro-N-cyclooctylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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